molecular formula C26H22ClN3O5 B3409847 N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894891-20-4

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B3409847
CAS No.: 894891-20-4
M. Wt: 491.9 g/mol
InChI Key: HETVVNRGMPUYSZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,8-naphthyridine core. Key structural elements include:

  • 1,8-Naphthyridine ring: A bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. The 4-oxo-1,4-dihydro moiety introduces a ketone group, enhancing polarity.
  • 3-Methoxybenzoyl and methyl substituents: These groups modulate electronic and steric properties, affecting solubility and target affinity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5/c1-15-7-9-19-25(33)20(24(32)16-5-4-6-18(11-16)34-2)13-30(26(19)28-15)14-23(31)29-21-12-17(27)8-10-22(21)35-3/h4-13H,14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETVVNRGMPUYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the methoxybenzoyl and chloro-methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, methoxylating agents, and acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for diseases where its specific molecular interactions are beneficial.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Heterocyclic Core Molecular Weight (g/mol) Potential Applications References
Target Compound 5-Cl-2-OMe-phenyl, 3-OMe-benzoyl, 7-Me 1,8-Naphthyridine ~495* Not reported (structural analogs suggest enzyme inhibition)
N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () 5-Cl-2-OMe-phenyl, triazole-thioether 1,2,4-Triazole ~470 Antimicrobial, enzyme inhibition (inferred from synthesis focus)
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide () 5-Cl-2-OMe-phenyl, 4-OMe-phenyl Pyridazine ~443 Hypothesized metabolic modulation (based on pyridazine analogs)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () 3,4-diCl-phenyl, pyrazolyl Pyrazole ~396 Coordination chemistry, antibiotic mimics

Notes:

  • Substituent Effects : The 3-methoxybenzoyl group in the target compound increases lipophilicity relative to simpler chloro- or methoxy-substituted analogs, which could affect membrane permeability .

Physicochemical and Conformational Properties

  • Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to dichlorophenyl analogs (e.g., ’s compound with logP ~3.5) .
  • Crystallinity : highlights that steric hindrance from substituents (e.g., dichlorophenyl) induces conformational flexibility, whereas the rigid 1,8-naphthyridine core in the target compound may favor stable crystalline forms .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound with potential biological activities. This article focuses on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H22ClN3O5
  • Molecular Weight : 491.9 g/mol
  • Purity : Typically around 95%.

Structural Features

The compound features a naphthyridine core, which is known for its diverse biological activities. The presence of the 5-chloro-2-methoxyphenyl group and the methoxybenzoyl moiety contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of naphthyridine have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Naphthyridine Derivatives

A study demonstrated that certain naphthyridine derivatives had IC50 values in the nanomolar range against MCF-7 cells, indicating potent anticancer activity. The most active compound in this series had an IC50 value of 0.21 nM .

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. A study on naphthyridine derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The mechanisms of action often involve the inhibition of bacterial growth through interference with cellular processes .

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in disease pathways. For example, some naphthyridine compounds have demonstrated strong inhibitory effects on acetylcholinesterase and urease, which are important targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Impact on Activity
5-Chloro GroupEnhances lipophilicity and biological activity
Methoxy SubstituentsInfluence solubility and receptor binding
Naphthyridine CoreCentral to anticancer and antimicrobial effects

Research indicates that modifications to these structural features can lead to variations in potency and selectivity against different biological targets.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Core Formation : Construction of the 1,8-naphthyridin-4-one core via cyclization reactions, often using precursors like substituted pyridines or quinoline derivatives under acidic or thermal conditions .
  • Substituent Introduction : The 3-methoxybenzoyl and 5-chloro-2-methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, chloroacetylation followed by condensation with intermediates like 5-(substituted-benzylidene)-thiazolidinediones .
  • Purification : Techniques such as recrystallization (using solvents like ethanol or DMF/water mixtures) or column chromatography (silica gel, eluents like ethyl acetate/hexane) ensure purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • Spectroscopy :
  • IR : Identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide, aromatic C-H stretches at ~3044 cm⁻¹) .
  • NMR : Confirms molecular connectivity (e.g., methoxy proton signals at δ 3.8 ppm in CDCl₃) and stereochemistry .
    • Mass Spectrometry (MS) : Verifies molecular weight (e.g., m/z 430.2 [M+1] in EI-MS) and fragmentation patterns .
    • Elemental Analysis : Validates empirical formula (e.g., C₁₉H₁₅N₃O₇S) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in condensation steps, while controlling temperature (room temp to 130°C) minimizes side reactions .
  • Catalysts : Potassium carbonate or triethylamine facilitates deprotonation in nucleophilic substitutions .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely termination to avoid degradation .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, solvent volume) improves reproducibility and scalability .

Q. What methodologies are recommended for analyzing contradictory biological activity data across different studies?

  • Comparative Assays : Replicate studies using standardized in vitro models (e.g., enzyme inhibition assays with consistent substrate concentrations) to isolate variables .
  • Structural Analogs : Synthesize derivatives (e.g., varying substituents on the naphthyridine core) to correlate structural features with activity trends .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets (e.g., kinases, GPCRs) that may explain discrepancies .

Q. What strategies can be employed to study the compound's mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., lipoxygenase, cyclooxygenase) using spectrophotometric methods .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for receptors like β-adrenergic subtypes .
  • Cellular Pathways : siRNA knockdown or CRISPR-Cas9 gene editing identifies downstream signaling pathways affected by the compound .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to resolve ambiguous proton couplings or overlapping signals .
  • X-ray Crystallography : Resolve absolute configuration disputes by determining crystal structures .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

  • Detailed Reaction Logs : Document exact conditions (e.g., solvent purity, humidity levels, stirring speed) to minimize batch-to-batch variability .
  • Peer Validation : Collaborate with independent labs to replicate key steps (e.g., naphthyridine core formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

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